1-cyclopentyl-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-cyclopentyl-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound with a unique structure that combines a cyclopentyl group, an ethoxymethyl group, and a pyrazole ring with a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the cyclopentyl group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides in the presence of a strong base.
Addition of the ethoxymethyl group: The ethoxymethyl group can be added through etherification reactions using ethoxymethyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The pyrazole ring and other functional groups can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Hydrolysis: Acidic or basic aqueous solutions can facilitate hydrolysis.
Major Products Formed
Sulfonamides: Formed from reactions with amines.
Sulfonates: Formed from reactions with alcohols.
Sulfonothioates: Formed from reactions with thiols.
Sulfonic Acids: Formed from hydrolysis of the sulfonyl chloride group.
Scientific Research Applications
1-cyclopentyl-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride depends on its specific application. In general, the sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity can be harnessed for modifying biological macromolecules, synthesizing new compounds, or creating materials with desired properties.
Comparison with Similar Compounds
1-cyclopentyl-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride can be compared with other similar compounds, such as:
1-cyclopentyl-5-(ethoxymethyl)-1H-pyrazole: Lacks the sulfonyl chloride group, resulting in different reactivity and applications.
1-cyclopentyl-5-(ethoxymethyl)-4-iodo-1H-pyrazole: Contains an iodine atom instead of the sulfonyl chloride group, leading to different chemical properties and uses.
1-cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acid:
The uniqueness of this compound lies in its combination of functional groups, which imparts specific reactivity and versatility in various chemical and biological contexts.
Properties
IUPAC Name |
1-cyclopentyl-5-(ethoxymethyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O3S/c1-2-17-8-10-11(18(12,15)16)7-13-14(10)9-5-3-4-6-9/h7,9H,2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMUYBTUYQWZCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=NN1C2CCCC2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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